

what is NDSB-211 and its chemical properties

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Compound of Interest

Compound Name: NDSB-211

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NDSB-211: A Technical Guide for Researchers

An In-depth Technical Guide on the Non-Detergent Sulfobetaine, **NDSB-211**, for Researchers, Scientists, and Drug Development Professionals.

Introduction

NDSB-211, or 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, is a non-detergent sulfobetaine, a class of zwitterionic compounds widely utilized in protein chemistry. These molecules possess a hydrophilic sulfobetaine head group and a short hydrophobic tail, a structure that prevents them from forming micelles, distinguishing them from traditional detergents.[1][2] This unique characteristic allows NDSB-211 to solubilize and stabilize proteins without causing denaturation, making it an invaluable tool in various biochemical applications. [1][3] It is particularly effective in preventing protein aggregation and facilitating the refolding of denatured proteins, thereby enhancing the yield of functional proteins from inclusion bodies.[1] Furthermore, NDSB-211 has been successfully employed as an additive in protein crystallization, where it can improve crystal quality and even facilitate the growth of novel crystal forms.[4][5]

Chemical and Physical Properties

NDSB-211 is a white, solid compound that is highly soluble in water.[4][6] Its zwitterionic nature is maintained over a broad pH range, which, combined with its high solubility, allows for its use at high concentrations (typically 0.5-1.0 M) in buffered solutions without significantly altering the pH.[1][4] Unlike detergents, **NDSB-211** can be easily removed from protein solutions by dialysis due to its inability to form micelles.[1][3]



Key Chemical Identifiers and Properties of NDSB-211

Property	Value	Reference
CAS Number	38880-58-9	[6]
Molecular Formula	C7H17NO4S	[6]
Molecular Weight	211.28 g/mol	[6]
Synonyms	3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, Dimethyl(2-hydroxyethyl)(3-sulfopropyl)ammoniumhydroxide inner salt	[6]
Appearance	White solid	[6]
Purity	≥98% (TLC)	[6]

Solubility Data for NDSB-211

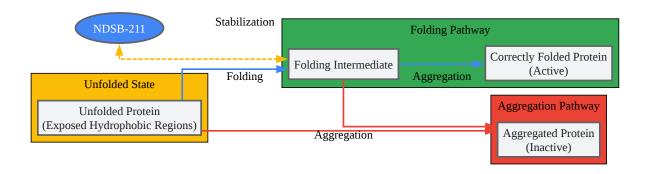
Solvent	Solubility	Reference
Water	Soluble to 100 mM	[7]
Water	50 mg/mL	[6]
Water	≥ 10% (at 20°C)	[3]
Water	> 2.0 M	[1][4]
Methanol	5 mg/mL (clear, colorless)	[6]

Mechanism of Action

The primary mechanism by which **NDSB-211** facilitates protein folding and prevents aggregation is through its interaction with folding intermediates. The short hydrophobic group of **NDSB-211** is thought to interact with exposed hydrophobic regions on unfolded or partially folded proteins, preventing them from aggregating with one another.[4] This transient interaction stabilizes the protein in a state that is more amenable to proper folding. Some



studies suggest that non-detergent sulfobetaines can act as "pharmacological chaperones," binding to shallow hydrophobic pockets on the protein surface and stabilizing the folded conformation.[8]



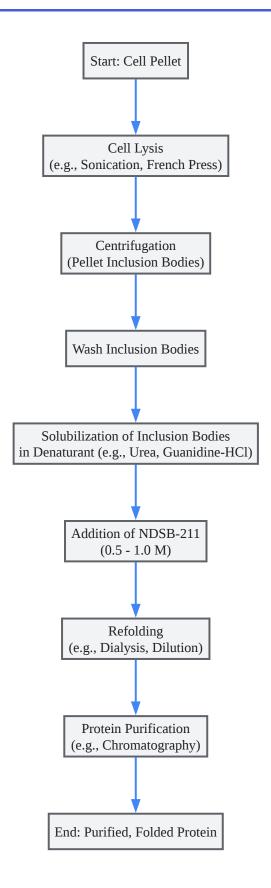
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Caption: Hypothetical mechanism of NDSB-211 in protein folding.

Experimental Protocols General Workflow for Protein Extraction and Solubilization using NDSB-211

The following diagram outlines a general workflow for extracting and solubilizing proteins, particularly from inclusion bodies, with the aid of **NDSB-211**.





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Caption: General workflow for protein extraction and refolding.



Detailed Protocol for Protein Refolding by Dialysis

This protocol provides a step-by-step guide for refolding a denatured protein using **NDSB-211**, adapted from general protein refolding methodologies.

Materials:

- Purified, denatured protein in a solubilization buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).
- Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M Arginine, 1 mM EDTA, 0.5 M NDSB-211, and a redox system (e.g., 1 mM GSH, 0.1 mM GSSG).
- Dialysis tubing with an appropriate molecular weight cut-off (MWCO).
- Stir plate and stir bar.
- Cold room or refrigerator (4°C).

Procedure:

- Prepare the Dialysis Setup: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions.
- Load the Sample: Load the denatured protein solution into the dialysis tubing and securely close both ends.
- First Dialysis Step: Place the dialysis bag into a large volume (at least 100-fold the sample volume) of refolding buffer containing a low concentration of the denaturant (e.g., 2 M Guanidine-HCl or 4 M Urea) and NDSB-211. Stir gently at 4°C for 4-6 hours.
- Subsequent Dialysis Steps: Transfer the dialysis bag to fresh refolding buffer with a
 progressively lower concentration of denaturant and containing NDSB-211. Repeat this step
 2-3 times, with the final dialysis step being in refolding buffer with no denaturant. Each
 dialysis step should be for at least 4-6 hours or overnight.
- Final Dialysis: Perform a final dialysis step against a buffer suitable for downstream applications, without NDSB-211 if desired.



 Protein Recovery and Analysis: Recover the refolded protein from the dialysis bag and centrifuge to remove any precipitated protein. Analyze the protein for proper folding and activity.

Protocol for Protein Crystallization with NDSB-211 as an Additive

The following protocol outlines the use of **NDSB-211** as an additive in protein crystallization experiments, based on the vapor diffusion method.

Materials:

- · Purified, concentrated protein solution.
- Crystallization screen solutions.
- NDSB-211 stock solution (e.g., 2 M in water).
- Crystallization plates (e.g., sitting drop or hanging drop).
- Pipettes and tips.

Procedure:

- Prepare the Protein-NDSB Mixture: Just before setting up the crystallization trials, add
 NDSB-211 to the protein solution to a final concentration of 0.1 M to 0.5 M. It is crucial to add the NDSB-211 before the precipitant.[4]
- Set up the Crystallization Plate:
 - Reservoir: Pipette the crystallization screen solution into the reservoir of the crystallization plate.
 - Drop: In the drop well, mix a small volume of the protein-**NDSB-211** solution with an equal volume of the reservoir solution.
- Seal and Incubate: Seal the plate and incubate at a constant temperature.



Monitor Crystal Growth: Regularly monitor the drops for crystal formation. If precipitation
occurs instead of crystals, the concentration of the precipitant may need to be gradually
increased, as NDSB-211 is a solubilizing agent.[1][4]

Applications of NDSB-211 in Research and

Development

Application	Description	References
Protein Extraction	Increases the yield of membrane, nuclear, and cytoskeletal-associated proteins.	[2]
Protein Solubilization	Solubilizes proteins without denaturation, particularly those expressed as inclusion bodies.	[1][3]
Protein Refolding	Prevents aggregation and facilitates the renaturation of chemically and thermally denatured proteins.	[1]
Protein Crystallization	Acts as an additive to improve crystal quality, increase crystal size, and enable the formation of new crystal forms.	[4][5]
Electrophoresis	Can be used in isoelectric focusing (IEF) to reduce protein precipitation.	[2]
Drug Development	Can be used as an excipient to improve the solubility and stability of drug compounds.	[2]

Conclusion

NDSB-211 is a versatile and effective tool for researchers working with proteins. Its non-denaturing, zwitterionic nature, coupled with its ability to prevent aggregation and promote



proper folding, makes it an excellent choice for a wide range of applications, from initial protein extraction to the final stages of structural determination through crystallization. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of **NDSB-211** in the laboratory.

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